molecular formula C8H7N5O4 B1385250 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1177312-52-5

1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B1385250
CAS No.: 1177312-52-5
M. Wt: 237.17 g/mol
InChI Key: FAZBOHQULMQUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the nitro group and carboxylic acid functionality in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The 4-nitro-1H-pyrazole is then alkylated with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Ammonia, amines

    Catalysts: Sulfuric acid, hydrochloric acid

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyrazoles: Formed by nucleophilic substitution reactions.

    Esters: Formed by esterification of the carboxylic acid group.

Scientific Research Applications

1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.

    Pyrazolo[1,5-a]pyrimidines: These are fused heterocyclic compounds with a pyrazole and pyrimidine ring system.

Uniqueness

1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O4/c14-8(15)7-1-2-11(10-7)5-12-4-6(3-9-12)13(16)17/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZBOHQULMQUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167339
Record name 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177312-52-5
Record name 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177312-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.